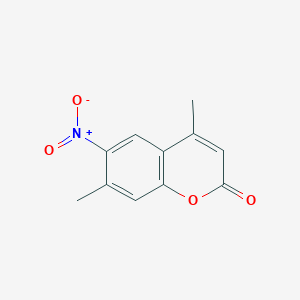

4,7-dimethyl-6-nitro-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6-4-11(13)16-10-3-7(2)9(12(14)15)5-8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBQEZTXFHKTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977219 | |

| Record name | 4,7-Dimethyl-6-nitro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6162-48-7 | |

| Record name | 4,7-Dimethyl-6-nitro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of 4,7-dimethyl-6-nitro-2H-chromen-2-one in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the proton and carbon environments and their interconnections.

One-dimensional NMR provides fundamental information about the chemical environment, number, and nature of the hydrogen and carbon atoms in the molecule. The interpretation of chemical shifts (δ) is based on the electron density around each nucleus, which is heavily influenced by the electronic effects of substituents on the coumarin (B35378) core. The electron-withdrawing nitro group at the C-6 position and the electron-donating methyl groups at C-4 and C-7 have predictable deshielding and shielding effects, respectively.

In the ¹H NMR spectrum, five distinct signals are expected: three singlets corresponding to the two aromatic protons (H-5 and H-8) and the vinylic proton (H-3), and two singlets for the methyl groups. The H-5 proton is expected to be the most deshielded aromatic proton due to its proximity to the strongly electron-withdrawing nitro group.

The ¹³C NMR spectrum is expected to show 11 distinct signals corresponding to all carbons in the molecule. The carbonyl carbon (C-2) of the lactone ring will appear significantly downfield. Carbons directly attached to the electronegative oxygen and nitro groups (C-8a, C-2, C-6) are also shifted downfield. The methyl carbons will appear at the most upfield positions.

The following tables present predicted spectral data based on the analysis of structurally related coumarin derivatives. scispace.comrsc.orgarabjchem.org

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.3 | s |

| H-5 | ~8.2 | s |

| H-8 | ~7.6 | s |

| C4-CH₃ | ~2.5 | s |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C-2 | ~160 |

| C-3 | ~115 |

| C-4 | ~152 |

| C-4a | ~118 |

| C-5 | ~125 |

| C-6 | ~145 |

| C-7 | ~138 |

| C-8 | ~117 |

| C-8a | ~153 |

| C4-CH₃ | ~18 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network and spatial arrangement of the atoms. scispace.comceon.rsresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this molecule, it would primarily confirm the absence of vicinal coupling for the singlet protons (H-3, H-5, H-8) but could reveal weak long-range (⁴J) couplings, for instance between the vinylic H-3 and the C4-methyl protons, or between aromatic protons and adjacent methyl groups (H-5 with C4-CH₃, H-8 with C7-CH₃). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹J_CH coupling). emerypharma.com This experiment is fundamental for assigning the signals of protonated carbons.

Expected HSQC Correlations

| Proton (from ¹H NMR) | Correlated Carbon (from ¹³C NMR) |

|---|---|

| H-3 | C-3 |

| H-5 | C-5 |

| H-8 | C-8 |

| C4-CH₃ | C4-CH₃ |

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it reveals correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). youtube.com It is particularly crucial for assigning quaternary (non-protonated) carbons.

Key Expected HMBC Correlations

| Proton | Correlated Carbons (2 and 3 bonds away) | Structural Confirmation |

|---|---|---|

| H-3 | C-2, C-4, C-4a | Confirms position adjacent to the carbonyl and C-4. |

| H-5 | C-4, C-6, C-7, C-8a | Links the A and B rings; confirms position next to C-6 and C-4. |

| H-8 | C-6, C-7, C-4a, C-8a | Confirms position next to C-7 and the fusion carbon C-8a. |

| C4-CH₃ | C-3, C-4, C-4a, C-5 | Anchors the methyl group at C-4. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is used to determine the spatial orientation of the substituents. Key correlations would be expected between the C4-methyl protons and H-5, and between the C7-methyl protons and H-8, confirming their positions on the same aromatic ring. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net For this compound, the spectra are dominated by vibrations from the coumarin core, the nitro group, and the methyl groups.

The most prominent bands include:

The strong stretching vibration of the lactone carbonyl group (C=O).

Two distinct stretching vibrations for the nitro group (NO₂), corresponding to asymmetric and symmetric modes.

Stretching vibrations for the aromatic C=C bonds and the vinylic C=C bond.

Stretching and bending vibrations for aromatic and aliphatic C-H bonds.

FTIR and Raman are complementary techniques; vibrations that are strong in FTIR are often weak in Raman, and vice-versa. nih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (lactone) | Stretch | 1740 - 1710 | Strong (FTIR) |

| NO₂ | Asymmetric Stretch | 1550 - 1515 | Strong (FTIR) |

| NO₂ | Symmetric Stretch | 1360 - 1330 | Strong (FTIR) |

| C=C (aromatic/vinyl) | Stretch | 1620 - 1450 | Medium-Strong |

| C-H (aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₉NO₄, which corresponds to an exact mass of 219.0532 g/mol .

Electron Ionization (EI) HRMS also reveals characteristic fragmentation patterns that can be used to confirm the structure. The fragmentation of coumarins is well-studied and typically involves a retro-Diels-Alder reaction leading to the expulsion of a neutral carbon monoxide (CO) molecule from the lactone ring. Subsequent fragmentations would likely involve the loss of the nitro group and methyl radicals.

Expected Fragmentation Pathway and Major Ions in HRMS

| m/z (calculated) | Ion Formula | Likely Origin |

|---|---|---|

| 219.0532 | [C₁₁H₉NO₄]⁺ | Molecular Ion (M⁺) |

| 191.0583 | [C₁₀H₉NO₃]⁺ | [M - CO]⁺ |

| 173.0634 | [C₁₁H₉O₂]⁺ | [M - NO₂]⁺ |

| 145.0685 | [C₁₀H₉O]⁺ | [M - CO - NO₂]⁺ |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its structural features can be confidently predicted based on extensive studies of related coumarin derivatives. researchgate.netnih.gov

The fused benzopyran-2-one ring system is expected to be essentially planar. The substituents—the two methyl groups and the nitro group—are also anticipated to lie nearly in the plane of the aromatic system to maximize conjugation and minimize steric hindrance. In the crystal lattice, molecules would likely be arranged in stacks stabilized by intermolecular forces such as π–π interactions between the planar aromatic rings of adjacent molecules. Weak C—H···O hydrogen bonds involving the methyl or aromatic protons and the oxygen atoms of the carbonyl or nitro groups of neighboring molecules would also be expected, linking the molecules into a three-dimensional network.

Expected Crystallographic Parameters and Features

| Parameter | Expected Finding |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Molecular Conformation | The coumarin ring system is essentially planar. |

| Bond Lengths/Angles | Consistent with sp² hybridized carbons and standard values for C-N, N-O, and C=O bonds. |

Photophysical Properties and Photoreactivity Studies of Nitrochromen 2 Ones

Absorption and Emission Spectroscopy: Wavelength Shifts and Intensity Modulation

The absorption and emission characteristics of coumarin (B35378) derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. In the case of 4,7-dimethyl-6-nitro-2H-chromen-2-one, the presence of two methyl groups at positions 4 and 7, and a nitro group at position 6, dictates its spectral properties. The methyl groups act as electron-donating groups, while the nitro group is a strong electron-withdrawing group.

Generally, the introduction of an electron-withdrawing group like a nitro group at the 6-position of the coumarin ring is expected to cause a red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted coumarin. This is due to the extension of the π-conjugated system and the stabilization of the excited state. For comparison, the unsubstituted coumarin in ethanol (B145695) exhibits an absorption maximum around 311 nm. In contrast, coumarin derivatives with electron-donating groups at the 7-position, such as 7-aminocoumarins, show significantly red-shifted absorption and emission, often in the visible region.

The fluorescence intensity of coumarins is also strongly modulated by the substituents. The nitro group is a well-known fluorescence quencher. ustc.edu.cn This quenching effect arises from the promotion of non-radiative decay pathways, such as intersystem crossing to the triplet state, which competes with fluorescence emission. Therefore, it is anticipated that this compound would exhibit weak fluorescence. Studies on other nitro-substituted aromatic compounds have shown that the presence of a nitro group can lead to a dramatic decrease in fluorescence quantum yield. For a p-nitro substituted coumarin derivative, a very low fluorescence quantum yield of 0.014 has been reported, attributed to the strong electron-withdrawing nature of the nitro group which facilitates non-radiative decay processes. rsc.org

Table 1: Spectroscopic Data for Related Coumarin Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |

|---|---|---|---|---|

| 4-Methyl-6-methoxy coumarin | Dioxane | 322 | 380 | researchgate.net |

| 4-Methyl-7-methoxy coumarin | Dioxane | 320 | 382 | researchgate.net |

| Coumarin-pyridine derivative (4-alkyl) | Various | 210-307 | 402-415 | nih.gov |

| p-Nitro substituted coumarin fused dihydropyridine | DMSO | - | weak | rsc.org |

Quantum Yield and Fluorescence Lifetime Measurements

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are critical parameters for characterizing the emissive properties of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to the photons absorbed. The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

For this compound, a low fluorescence quantum yield is expected due to the presence of the nitro group, a potent fluorescence quencher. This is a common feature of nitroaromatic compounds, where the nitro group introduces efficient non-radiative decay channels that compete with fluorescence. ustc.edu.cn For example, a coumarin derivative with a p-nitro substituent on a phenyl ring displayed a fluorescence quantum yield of only 0.014. rsc.org In contrast, coumarin derivatives with strong electron-donating groups can have high quantum yields. For instance, some coumarin-pyridine push-pull fluorophores exhibit quantum yields in the range of 6-19%. nih.gov

The fluorescence lifetime is also expected to be short for this compound, consistent with the low quantum yield. A short lifetime indicates a rapid deactivation of the excited state through either radiative or non-radiative pathways. The relationship between quantum yield, lifetime, and the radiative (kr) and non-radiative (knr) decay rates is given by:

Φf = kr / (kr + knr) τf = 1 / (kr + knr)

The presence of the nitro group significantly increases the non-radiative decay rate (knr), leading to a decrease in both Φf and τf.

Table 2: Fluorescence Quantum Yield and Lifetime for Selected Coumarins

| Compound | Solvent | Quantum Yield (Φf) | Lifetime (τf, ns) | Reference |

|---|---|---|---|---|

| Coumarin 153 | Ethanol | 0.53 | 4.4 | uni-wuerzburg.de |

| Coumarin-pyridine derivative (4-alkyl) | - | 0.06-0.19 | - | nih.gov |

| p-Nitro substituted coumarin derivative | DMSO | 0.014 | - | rsc.org |

| Coumarin-6 | - | - | - | researchgate.net |

Intramolecular Charge Transfer (ICT) Characteristics and Solvatochromism

The combination of electron-donating methyl groups and an electron-withdrawing nitro group in this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such "push-pull" systems, excitation leads to a redistribution of electron density from the donor to the acceptor part of the molecule, resulting in a highly polar excited state.

This ICT character is often manifested in solvatochromism, where the absorption and emission spectra of the compound show a pronounced dependence on the polarity of the solvent. Specifically, a bathochromic (red) shift in the emission spectrum is typically observed with increasing solvent polarity. This is because the more polar excited state is stabilized to a greater extent than the ground state by polar solvent molecules. The study of solvatochromic shifts can provide valuable information about the change in dipole moment upon excitation.

While direct solvatochromism studies on this compound are not available, research on other nitro-substituted aromatic compounds and coumarins supports the expectation of ICT and solvatochromic behavior. For instance, the photophysical properties of (E,E,E)-1,6-bis(4-nitrophenyl)hexa-1,3,5-triene show a significant Stokes shift with increasing solvent polarity, which is attributed to an ICT excited state. rsc.org Similarly, solvent-dependent photophysical dynamics have been observed in nitro-substituted triphenylamine, where solvent polarity governs the relaxation pathways. ustc.edu.cn Studies on coumarin-pyridine push-pull fluorophores have also demonstrated positive solvatochromism. nih.gov

The Lippert-Mataga equation is often used to correlate the Stokes shift with solvent polarity, providing an estimate of the change in dipole moment between the ground and excited states. A large change in dipole moment is a strong indicator of an ICT state.

Photochemical Stability and Reactivity Mechanisms

The photochemical stability of a compound is its ability to resist chemical changes upon exposure to light. For nitroaromatic compounds, photochemical reactions can be a significant deactivation pathway. The excited state of nitroarenes can undergo various reactions, including reduction of the nitro group.

Theoretical studies on the stability and reactivity of nitro-coumarins using Density Functional Theory (DFT) have provided insights into their behavior. These studies can predict the relative stability of different isomers and their susceptibility to chemical reactions. rsc.org The photochemical reduction of nitroarenes to N-arylhydroxylamines has been demonstrated under irradiation, highlighting a potential photoreactivity pathway for compounds like this compound. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netrsc.org For chromene derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry and compute a suite of electronic properties. researchgate.netresearchgate.netmaterialsciencejournal.org These calculations yield crucial parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity, which together describe the molecule's stability, reactivity, and intermolecular interaction potential. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. schrodinger.com The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.comsci-hub.se A smaller gap suggests higher reactivity.

Table 1: Representative FMO Energies and Energy Gap for a Related Chromene Derivative (Data based on a theoretical study of 4-Azidomethyl-6-isopropyl-2H-chromen-2-one)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.61 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.46 |

The distribution of these orbitals is also significant. For chromene derivatives, the HOMO is generally distributed across the fused ring system, while the LUMO is often localized on specific moieties. In nitro-substituted coumarins, the LUMO tends to be concentrated around the electron-deficient nitro group, marking it as a likely site for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on a molecule's surface. It helps identify regions that are rich or deficient in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 4,7-dimethyl-6-nitro-2H-chromen-2-one, the MEP map is expected to show significant negative potential around the oxygen atoms of the carbonyl and nitro groups due to their high electronegativity. Conversely, positive potential would be expected around the hydrogen atoms.

Mulliken charge analysis, another output of DFT calculations, provides quantitative values for the partial charges on each atom. In a related chromene derivative, the carbonyl carbon atom was found to have the highest positive charge, making it a primary electrophilic site, while the oxygen atoms carried significant negative charges, confirming their nucleophilic character. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govnih.gov It examines the delocalization of electron density between filled "Lewis-type" orbitals (donors) and empty "non-Lewis-type" orbitals (acceptors). This analysis is particularly useful for quantifying the strength of intermolecular interactions, such as hydrogen bonds. nih.gov

The interaction between a lone pair donor orbital and an antibonding acceptor orbital results in a stabilization energy, E(2), which indicates the strength of the hyperconjugative interaction. nih.gov In studies of similar heterocyclic systems, NBO analysis has confirmed the formation of strong intermolecular hydrogen bonds, which play a key role in stabilizing molecular dimers and crystal structures. nih.govnih.gov For this compound, NBO analysis would be instrumental in understanding how the nitro and carbonyl groups participate in hydrogen bonding and other non-covalent interactions, which influences its physical properties and biological interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By simulating molecular motion, MD provides insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govmdpi.com

For a molecule like this compound, MD simulations can reveal how the molecule behaves in an aqueous environment, which is crucial for predicting its pharmacokinetic profile. These simulations can track how the molecule changes its shape (conformation) and how it interacts with water molecules. mdpi.com The flexibility of the molecule, including torsional changes in its side chains and the puckering of the pyrone ring, can be analyzed. youtube.com This dynamic information is complementary to the static picture provided by DFT and is essential for understanding how the molecule might bind to a biological target. While specific MD simulation data for this exact compound is not available in the search results, the methodology is standard for analyzing the conformational dynamics of small molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.govnih.gov For coumarin (B35378) and nitroaromatic derivatives, QSAR models have been developed to predict properties like antioxidant activity, anticancer effects, and toxicity. nih.govtandfonline.comresearchgate.net

These models use calculated molecular descriptors—numerical values that represent different aspects of a molecule's structure, such as lipophilicity (LogP), electronic properties (like HOMO/LUMO energies), and steric parameters. nih.gov By developing a regression model, such as Multiple Linear Regression (MLR), a mathematical equation is created that can predict the activity of new, untested compounds. nih.govresearchgate.net For coumarin derivatives, descriptors related to molecular complexity, hydrogen bond donating ability, and lipophilicity have been found to be important for describing their antioxidant activity. nih.gov QSAR models serve as valuable tools for the virtual screening and rational design of new derivatives with enhanced or desired properties. nih.gov

Non-Linear Optical (NLO) Properties: Theoretical Prediction and Potential

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics, like many coumarin derivatives, are candidates for non-linear optical (NLO) applications. nih.gov NLO materials can alter the properties of light passing through them and are essential for technologies like optical switching. Theoretical calculations using DFT can predict the NLO properties of a molecule, including its polarizability (α) and first and second hyperpolarizabilities (β and γ). nih.gov

Studies on various chromene derivatives have shown that they possess promising NLO properties. nih.govrsc.orgresearchgate.net The presence of both electron-donating (methyl groups) and strong electron-withdrawing (nitro group) substituents on the coumarin scaffold of this compound suggests a strong potential for ICT, which is a key requirement for a high NLO response. Theoretical calculations for related compounds have yielded significant hyperpolarizability values.

Table 2: Representative Theoretical NLO Properties for a Related Chromene Derivative (Data based on a theoretical study of 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile)

| NLO Property | Calculated Value |

|---|---|

| Average Polarizability <α> | 6.77005 × 10⁻²³ esu |

| Second Hyperpolarizability <γ> | 0.145 × 10⁴ esu |

Source: rsc.orgresearchgate.net

These computational predictions highlight the potential for this compound and related structures to be explored for the development of new materials for optoelectronic devices. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies for 4,7 Dimethyl 6 Nitro 2h Chromen 2 One

Reactions Involving the Nitro Group: Reduction to Amino Derivatives and Further Transformations

The nitro group at the C-6 position is a primary site for chemical modification, with its reduction to an amino group being the most fundamental transformation. This conversion dramatically alters the electronic properties of the molecule, changing the substituent's effect from strongly electron-withdrawing to electron-donating. chemmethod.comiscientific.org This electronic reversal subsequently modifies the reactivity of the entire coumarin (B35378) system.

The reduction is commonly achieved using metal-based reducing agents in an acidic medium. A well-documented method involves the use of iron powder in a mixture of dioxane and glacial acetic acid, refluxed for several hours. chemmethod.comiscientific.org This process yields 6-amino-4,7-dimethyl-2H-chromen-2-one. The success of the reduction is readily confirmed by spectroscopic methods, such as FT-IR, which shows the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group and the appearance of N-H stretching bands of the newly formed primary amine. chemmethod.comiscientific.org

Further transformations of the resulting 6-amino-4,7-dimethyl-2H-chromen-2-one can lead to a wide array of derivatives. The amino group can undergo diazotization, acylation, alkylation, and condensation reactions to introduce new functional moieties and build more complex heterocyclic systems. While specific examples for this exact compound are sparse, analogous transformations on other nitroaromatic compounds are standard practice in organic synthesis. Moreover, advanced catalytic systems, such as gold nanoparticles supported on titanium dioxide (Au/TiO2) with a hydride donor like NaBH4, have been used for the chemoselective reduction of nitro groups on complex coumarin scaffolds, highlighting a pathway for mild and selective transformations. mdpi.com

| Reagents and Conditions | Product | Notes | Reference |

|---|---|---|---|

| Fe, Dioxane, Glacial Acetic Acid, Reflux | 6-Amino-4,7-dimethyl-2H-chromen-2-one | A standard and effective method for converting the nitro group to a primary amine. | chemmethod.comiscientific.org |

| Au/TiO₂, NaBH₄ | Corresponding Amino-coumarin | Demonstrates a modern, chemoselective catalytic approach applicable to sensitive substrates. | mdpi.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Chromen-2-one Nucleus

The benzene (B151609) ring of the 4,7-dimethyl-6-nitro-2H-chromen-2-one scaffold is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, the outcome is a balance between activating and deactivating groups. libretexts.org The two methyl groups at C-4 and C-7 are activating, ortho-para directing groups. Conversely, the nitro group at C-6 is a powerful deactivating, meta-directing group. libretexts.orgwikipedia.org The lactone ring contributes a dual effect: the ring oxygen is activating and ortho-para directing, while the α,β-unsaturated carbonyl system deactivates the ring.

For this compound, the positions available for electrophilic attack on the benzene ring are C-5 and C-8. The C-8 position is ortho to the C-7 methyl group and the ring oxygen, and meta to the C-6 nitro group. The C-5 position is ortho to the C-6 nitro group. Under forcing nitration conditions (e.g., increased concentration of nitric and sulfuric acids), further substitution can occur. chemmethod.comiscientific.org Studies have shown that nitration of 4,7-dimethylcoumarin (B83668) can lead to dinitro and trinitro derivatives, including 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one and 4,7-dimethyl-6,8-dinitro-2H-chromen-2-one. chemmethod.comiscientific.org This indicates that under harsh conditions, electrophilic attack is possible at the C-3 and C-8 positions, overcoming the deactivating effect of the existing nitro group. chemmethod.comiscientific.org

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for simple benzene rings but is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group. nih.gov For NAS to occur on the benzene portion of the coumarin, a leaving group (typically a halogen) must be present at a position activated by the nitro group (ortho or para). While this compound itself lacks a suitable leaving group on its aromatic ring for NAS, related studies on other nitrocoumarins establish the principle. For instance, in 4-chloro-3-nitrocoumarins, the chlorine atom at C-4 is readily displaced by nucleophiles. asianpubs.org This reactivity is due to activation by the adjacent nitro group and the carbonyl of the pyrone ring. This suggests that a hypothetical derivative, such as 5-halo- or 8-halo-4,7-dimethyl-6-nitro-2H-chromen-2-one, would be a prime candidate for NAS reactions.

Cycloaddition and Annulation Reactions for Fused Heterocyclic Systems

The coumarin nucleus, particularly when activated by a nitro group, can participate in cycloaddition and annulation reactions to construct fused polycyclic systems. The electron-deficient nature of the nitro-substituted ring makes it a suitable component in reactions with electron-rich partners.

A key example is the Diels-Alder or [4+2] cycloaddition reaction. The C5-C6 double bond, being part of an electron-deficient system due to the C-6 nitro group, can act as a dienophile. nih.gov In a reaction analogous to those seen with 5-nitro-2-pyridones, this compound could react with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene. nih.gov Such a reaction would be expected to proceed via a regioselective cycloaddition, followed by aromatization through the elimination of nitrous acid (HNO₂) to yield a fused quinoline-type structure.

Furthermore, the C3-C4 double bond within the pyrone ring represents another potential site for cycloaddition. While the nitro group is not directly attached, its electronic influence is transmitted through the conjugated system. Studies on 3-nitro-2H-chromenes have shown their ability to undergo [3+2] cycloaddition with azomethine ylides, forming complex chromenopyrrolidine structures. mdpi.com This highlights the reactivity of the pyrone double bond as a dipolarophile. Computational studies on conjugated nitroalkenes have also explored the competition between different cycloaddition pathways, such as [2+1] and [4+1] reactions with carbenes, providing a theoretical framework for predicting the reactivity of the nitro-coumarin system. scispace.comresearchgate.net

Functionalization at Specific Positions (e.g., C-3, C-4, C-7) for Structural Diversification

Targeted functionalization at specific carbon atoms of the this compound scaffold is crucial for creating structural diversity and tuning molecular properties.

C-3 Position: The C-3 position is part of the α,β-unsaturated lactone system. While generally electron-deficient, it can undergo electrophilic substitution under vigorous conditions. For example, nitration using a potent nitrating mixture can introduce a second nitro group at this position to form 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one. chemmethod.comiscientific.org Site-selective C-H functionalization at the electron-rich C-3 position of the general chromone (B188151) scaffold can also be achieved using electrophilic coupling partners. nih.gov

C-4 Position: The C-4 position is occupied by a methyl group. A common strategy for functionalizing such a position involves radical bromination of the methyl group (e.g., using N-bromosuccinimide) to form a 4-(bromomethyl) derivative. This versatile intermediate can then undergo nucleophilic substitution reactions to introduce a variety of functional groups. The resulting 4-(bromomethyl)coumarins can also undergo electrochemical reduction, leading to either the reduced 4-methyl product or a dimerized ethane-linked bis-coumarin, depending on the reaction conditions. researchgate.net

C-7 Position: Similar to the C-4 position, the C-7 methyl group serves as a handle for further derivatization. It can be halogenated and subsequently substituted to introduce new side chains. This allows for modification of the molecule's properties without altering the core heterocyclic structure.

| Position | Reaction Type | Reagents/Conditions | Resulting Structure/Intermediate | Reference |

|---|---|---|---|---|

| C-3 | Electrophilic Substitution | Conc. HNO₃ / Conc. H₂SO₄ (forcing) | Introduction of a nitro group (3-nitro derivative). | chemmethod.comiscientific.org |

| C-4 (Methyl) | Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | 4-(Bromomethyl) derivative. | researchgate.net |

| C-7 (Methyl) | Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | 7-(Bromomethyl) derivative. | Analogous to C-4 |

| C-8 | Electrophilic Substitution | Conc. HNO₃ / Conc. H₂SO₄ (forcing) | Introduction of a nitro group (8-nitro derivative). | chemmethod.comiscientific.org |

Catalyst-Mediated Transformations and Reaction Mechanism Elucidation

Catalysis plays a pivotal role in the synthesis and transformation of coumarin derivatives, offering pathways to increased efficiency, selectivity, and milder reaction conditions.

Catalyst-mediated transformations relevant to this compound include both the formation of the core structure and its subsequent derivatization. For instance, the Pechmann condensation, a classic method for synthesizing coumarins, can be catalyzed by agents like bismuth(III) nitrate. researchgate.net In derivatization reactions, transition metal catalysis is prominent. Gold-catalyzed reactions have been employed for the selective reduction of nitro groups on coumarin frameworks. mdpi.com Organocatalysis, using small organic molecules as catalysts, is also a rapidly growing field for chromene synthesis. msu.edu For example, lithium selenolates have been shown to catalyze intramolecular cyclization reactions to form chromene rings. acs.org

Elucidation of reaction mechanisms is essential for understanding and optimizing these transformations. For the synthesis of the title compound, the key nitration step follows a well-understood electrophilic aromatic substitution mechanism. semanticscholar.org This involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized cationic intermediate (a σ-complex or benzenium ion), followed by deprotonation to restore aromaticity. libretexts.orgyoutube.com

Modern computational methods, such as Density Functional Theory (DFT), are increasingly used to probe reaction pathways. DFT studies have been applied to understand the degradation mechanisms of coumarins in advanced oxidation processes, which proceed through radical intermediates. mdpi.com Such computational approaches have also been used to explore the kinetics and thermodynamics of competing cycloaddition mechanisms, for example, in the reaction of conjugated nitroalkenes with other reagents, providing valuable predictive power for designing new synthetic routes. scispace.com

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions (Theoretical Binding Mechanisms)

While molecular docking and simulation are powerful tools for elucidating the potential binding of coumarin (B35378) derivatives to various receptors, specific studies detailing the theoretical binding mechanisms of 4,7-dimethyl-6-nitro-2H-chromen-2-one are not extensively documented in the available scientific literature. Computational analyses on other coumarin derivatives have shown that the type and position of substituents significantly influence the binding energy and interaction with protein targets. evitachem.com For instance, the presence of electron-withdrawing groups, such as the nitro group, can alter the electronic distribution of the molecule, thereby affecting its potential interactions with the active sites of enzymes and receptors. evitachem.com However, without specific molecular docking studies on this compound, its precise binding modes and receptor affinities remain theoretical.

In Vitro Studies on Enzyme Inhibition Mechanisms and Pathways (e.g., Topoisomerase IIα, Monoamine Oxidase)

The coumarin scaffold is a recurring motif in the design of various enzyme inhibitors. Derivatives are known to interact with a range of enzymes, including but not limited to topoisomerase IIα, monoamine oxidase, and carbonic anhydrases. These interactions are highly dependent on the substitution pattern on the coumarin ring. However, specific in vitro studies elucidating the inhibitory mechanisms and pathways of this compound against enzymes such as Topoisomerase IIα or Monoamine Oxidase have not been detailed in the reviewed scientific literature.

Mechanisms of Antioxidant Activity (e.g., Radical Scavenging Pathways, Electron Transfer)

The antioxidant potential of this compound has been investigated, demonstrating its capacity for radical scavenging. In a study detailing its synthesis, the compound's antioxidant activity was evaluated and compared with a standard antioxidant, ascorbic acid. The findings indicate that this compound exhibits antioxidant properties, although with a higher IC50 value compared to the standard, suggesting moderate activity. The mechanism of action is likely attributed to the ability of the coumarin derivative to donate a hydrogen atom or an electron to neutralize free radicals.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 121 |

| Ascorbic Acid (Standard) | 28 |

Data sourced from a study on the synthesis and biological activity of new substituted coumarin derivatives.

Theoretical Aspects of DNA Intercalation or Interaction Mechanisms

While some coumarin derivatives have been explored for their potential to interact with DNA through intercalation or groove binding, specific theoretical studies on the DNA interaction mechanisms of this compound are not available in the current body of scientific literature. The planarity of the coumarin ring system could theoretically allow for intercalation between DNA base pairs, and the substituents would play a crucial role in the stability and specificity of such interactions. However, without dedicated computational or experimental studies, this remains a hypothetical mechanism for this particular compound.

Photodynamic Mechanisms of Action (without therapeutic claims)

The photophysical properties of coumarins are of significant interest, with their fluorescence and photosensitizing capabilities being highly tunable through chemical modification. The introduction of a nitro group, which is an electron-withdrawing group, can significantly alter the photophysical properties of a chromophore. However, specific investigations into the photodynamic mechanisms of this compound, including its capacity to generate reactive oxygen species upon irradiation, have not been reported in the reviewed literature.

Advanced Applications and Future Research Directions

Development of Fluorescent Probes and Chemical Sensors (Mechanistic Basis)

The inherent fluorescence of the coumarin (B35378) scaffold is the foundation for its use in chemical sensing. In 4,7-dimethyl-6-nitro-2H-chromen-2-one, the presence of the nitro group at the C-6 position is pivotal to its function as a potential fluorescent probe. aip.org This group acts as a powerful fluorescence quencher through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). The core principle of a sensor based on this molecule would involve the modulation of this quenching effect upon interaction with a specific analyte.

The mechanistic basis for sensing can be categorized as follows:

Turn-On Sensing: In its native state, the fluorescence of the coumarin core is "off" or quenched by the nitro group. A chemical reaction with an analyte, for instance, the reduction of the nitro group or a reaction that sterically or electronically isolates the nitro group from the fluorophore, could inhibit the quenching process. This would restore the fluorescence, leading to a "turn-on" signal that is directly proportional to the analyte concentration.

Turn-Off Sensing: Conversely, the molecule could be chemically modified to be fluorescent in its resting state. The binding of an analyte could then enhance the quenching effect of the nitro group, leading to a decrease in fluorescence intensity, or a "turn-off" signal.

Ratiometric Sensing: A more advanced approach involves creating a derivative where analyte binding induces a shift in the emission wavelength. This could be achieved by designing a system where the analyte alters the ICT character of the molecule, leading to a predictable color change. Ratiometric probes are often more reliable as they are less susceptible to fluctuations in probe concentration or excitation intensity.

The design strategy often involves integrating a specific recognition moiety into the coumarin structure that can selectively interact with the target analyte, triggering one of the aforementioned photophysical responses. aip.orgresearchgate.net

Table 1: Potential Sensing Mechanisms for this compound Based Probes

| Sensing Mechanism | Principle | Signal Output | Potential Analytes |

|---|---|---|---|

| Photoinduced Electron Transfer (PET) | Analyte interaction alters the energy levels of the recognition moiety, preventing electron transfer to the excited fluorophore. | Fluorescence "Turn-On" | Metal ions, protons (pH) |

| Intramolecular Charge Transfer (ICT) | Analyte binding modifies the electron density distribution, shifting the emission wavelength. | Ratiometric Shift | Polarity, specific ions |

| Chemical Reaction-Based Sensing | Analyte chemically transforms the nitro group (e.g., reduction), eliminating its quenching effect. | Fluorescence "Turn-On" | Reducing agents (e.g., thiols, H₂S) |

Applications in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells)

The electronic structure of this compound, characterized by a π-conjugated system with donor (methyl) and acceptor (nitro, carbonyl) groups, makes it a candidate for applications in optoelectronic materials. This donor-π-acceptor (D-π-A) architecture is highly sought after for tuning the electronic and photophysical properties of organic materials.

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound could function as fluorescent emitters. The D-π-A structure can lead to a high fluorescence quantum yield and allow for the tuning of emission color by modifying the strength of the donor and acceptor groups. The significant dipole moment arising from the charge separation in the excited state can also be advantageous for charge injection and transport.

For Organic Solar Cells (OSCs) , the compound could be explored as a non-fullerene acceptor or as a component in a donor material. Its strong electron-accepting nature, conferred by the nitro and carbonyl groups, is crucial for efficient charge separation at the donor-acceptor interface. The broad absorption spectrum typical of coumarin derivatives is also beneficial for harvesting a larger portion of the solar spectrum. The specific substitution pattern of this compound provides a template that can be systematically modified to optimize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of complementary donor or acceptor materials, thereby maximizing the open-circuit voltage and short-circuit current of the device.

Rational Design and Synthesis of Novel Chromen-2-one Architectures with Tuned Properties

The synthesis of this compound typically involves a two-step process: first, the formation of the 4,7-dimethyl-2H-chromen-2-one core, often via a Pechmann condensation, followed by electrophilic nitration. chemmethod.comiscientific.org Studies have shown that the nitration of 4,7-dimethylcoumarin (B83668) with a mixture of nitric and sulfuric acids at controlled temperatures can yield the 6-nitro and 8-nitro isomers. chemmethod.com

Rational design provides a pathway to fine-tune the molecule's properties for specific applications. mdpi.com By strategically modifying the core structure, researchers can modulate its photophysical and electronic characteristics. For instance, the reduction of the nitro group to an amino group transforms a strong electron-withdrawing group into a strong electron-donating one, which would dramatically alter the molecule's fluorescent and electronic properties, often resulting in a significant blue-shift in emission and absorption. iscientific.org

Table 2: Rational Design Strategies for Modifying this compound

| Modification Strategy | Target Position(s) | Expected Outcome | Potential Application |

|---|---|---|---|

| Reduction of Nitro Group | C-6 | Conversion to a strong electron-donating amino group; significant change in fluorescence and electronic properties. iscientific.org | Precursor for new dyes and sensors. |

| Introduction of Halogens | C-3, C-5, C-8 | Fine-tuning of HOMO/LUMO levels via inductive effects; enhanced intersystem crossing. | Optoelectronics, photodynamic therapy. |

| Addition of π-Conjugated Groups | C-3, C-4 | Red-shifting of absorption/emission spectra; improved charge transport. | NIR probes, organic electronics. aip.org |

| Attachment of Receptor Moieties | C-3, C-8 | Selective binding to specific analytes (ions, biomolecules). | Chemical sensors and bio-imaging. researchgate.net |

Interdisciplinary Research with Theoretical Physics and Materials Science

The collaboration between synthetic chemistry, theoretical physics, and materials science is crucial for unlocking the full potential of compounds like this compound. weizmann.ac.il Theoretical modeling, particularly using Density Functional Theory (DFT), provides profound insights into the molecule's behavior at a quantum level. researchgate.net

DFT calculations can predict:

Ground and Excited State Geometries: Understanding how the molecule's structure changes upon excitation.

Electronic Properties: Calculating HOMO/LUMO energy levels and the energy gap, which are critical for designing optoelectronic devices and predicting chemical reactivity. eurjchem.com

Spectroscopic Properties: Simulating UV-Vis absorption and fluorescence emission spectra to guide the design of fluorescent probes with specific optical properties. researchgate.net

Charge Distribution: Mapping the electron density to understand the molecule's polarity and intermolecular interactions.

This theoretical groundwork allows materials scientists to predict how the molecule will behave in a solid-state device. For example, understanding the intermolecular interactions through methods like Hirshfeld surface analysis can help predict crystal packing, which directly influences charge mobility in organic semiconductors. eurjchem.com This synergy enables an in silico screening process, where the properties of numerous hypothetical derivatives can be evaluated computationally before committing to potentially complex and resource-intensive synthetic efforts. tu-berlin.de

Emerging Methodologies for Structural and Mechanistic Investigations

To fully understand and exploit the properties of this compound and its derivatives, advanced characterization techniques are indispensable.

Single-Crystal X-ray Diffraction: This technique provides the definitive, three-dimensional atomic arrangement of the molecule in the crystalline state. eurjchem.comresearchgate.net This information is vital for correlating the molecular structure with its bulk properties and for validating the results of theoretical calculations. nih.gov

Time-Resolved Spectroscopy: Techniques like time-correlated single-photon counting (TCSPC) can measure the fluorescence lifetime of the molecule. This is essential for understanding the kinetics of excited-state processes, such as PET and ICT, which are the mechanistic underpinnings of many fluorescent sensors.

Electrochemical Analysis: Cyclic voltammetry can be used to experimentally determine the HOMO and LUMO energy levels, providing critical data for the design of optoelectronic devices and for understanding the redox behavior of the molecule, which is relevant for certain sensing applications.

By employing these sophisticated methodologies, researchers can gain a comprehensive understanding of the structure-property relationships governing this class of molecules, paving the way for the development of next-generation materials and sensors. nih.gov

Q & A

Q. Experimental data :

| Substituent | Quantum Yield (Φ) |

|---|---|

| 6-NO₂, 4/7-CH₃ | 0.12 |

| 6-H, 4/7-CH₃ | 0.45 |

Advanced: What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility.

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes.

- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) for intravenous administration. Validate stability via dynamic light scattering (DLS) and activity retention .

Basic: How is the crystal structure of this compound determined, and what packing motifs are typical?

Methodological Answer:

- Data collection : Single-crystal X-ray diffraction (Mo-Kα, λ = 0.71073 Å).

- Packing analysis : Use Mercury to visualize π-π stacking (3.5–4.0 Å interplanar distances) and C–H···O hydrogen bonds. For example, nitro groups often form C–H···O contacts with adjacent methyl groups .

Example : 4,7-Dimethyl-2H-chromen-2-one crystallizes in the monoclinic P2₁/c space group with Z = 4 .

Advanced: How can machine learning models predict the synthetic accessibility of novel analogs?

Methodological Answer:

- Descriptor selection : Use RDKit to generate molecular fingerprints (e.g., Morgan fingerprints) and physicochemical properties (logP, TPSA).

- Model training : Train a random forest classifier on ChEMBL data to predict reaction yields. Validate with leave-one-out cross-validation (LOOCV).

- Application : Prioritize analogs with predicted yields >60% and synthetic complexity scores <4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.